REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([NH:11][C:12]([C:14]2[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=2)=[O:13])[CH:4]=1>O=[Pt]=O.C(O)C>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([NH:11][C:12]([CH:14]2[CH2:15][CH2:16][NH:17][CH2:18][CH2:19]2)=[O:13])[CH:4]=1 |f:0.1|
|
Name
|
4-Chloro-2-(4-pyridinecarboxamido)anisole hydrochloride
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC(=C(C=C1)OC)NC(=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
0.25 g
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The residue obtained
|
Type
|
FILTRATION
|
Details
|
after filtration and evaporation
|
Type
|
ADDITION
|
Details
|
was taken up in a mixture of ethyl acetate and aqueous sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer was dried (Na2CO3)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=C(C=C1)OC)NC(=O)C1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |